molecular formula C11H16N2O3S B1519664 ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate CAS No. 1029088-17-2

ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate

Cat. No. B1519664
M. Wt: 256.32 g/mol
InChI Key: LIIHRJYTSPPSSX-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate (ETPC) is an important organic compound used in a variety of scientific research applications. It is a small molecule that contains both thiazole and pyran rings, and it has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has also been used in a number of laboratory experiments, as it is easy to synthesize and has a wide range of applications.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate serves as an important intermediate in chemical synthesis. For instance, its variants have been used as intermediates in the synthesis of pesticides like chlorantraniliprole, indicating its role in agricultural chemistry (Yeming Ju, 2014).

Biological Activity and Drug Development

  • Certain derivatives of ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate have been tested for biological activities, including antimicrobial and antifungal properties. This highlights its potential in developing new biocides and pharmaceuticals (M. Youssef et al., 2011).

Applications in Heterocyclic Chemistry

  • The compound and its derivatives are utilized in the synthesis of various heterocyclic compounds. These heterocycles have potential applications in drug discovery and development, showcasing the compound's versatility in medicinal chemistry (R. Kasımoğulları et al., 2010).

Advanced Organic Synthesis Techniques

  • Research has demonstrated that this compound can be involved in complex organic synthesis processes, such as the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These processes are significant in the field of organic chemistry, emphasizing the compound's role in advancing synthetic methodologies (R. Mohareb et al., 2004).

Potential in Corrosion Inhibition

  • Some pyrazole derivatives of this compound have been investigated as corrosion inhibitors for industrial applications, such as in steel pickling processes. This indicates its utility in industrial chemistry and materials science (P. Dohare et al., 2017).

Synthesis of Novel Complexes

  • Derivatives of ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate have been used to synthesize mono- and multinuclear complexes, demonstrating its application in inorganic chemistry and the study of coordination complexes (C. K. Seubert et al., 2011).

Ultrasound-Assisted Synthesis

  • The compound has also been involved in ultrasound-assisted synthesis, indicating its role in developing more efficient and sustainable chemical synthesis methods (P. Machado et al., 2011).

properties

IUPAC Name

ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-15-10(14)8-7-12-11(17-8)13-9-5-3-4-6-16-9/h7,9H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIHRJYTSPPSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656480
Record name Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate

CAS RN

1029088-17-2
Record name Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

TFA (22 μL, 0.3 mmol) and DHP (3.9 mL, 43.5 mmol) were added to a suspension of ethyl 2-aminothiazole-5-carboxylate (5 g, 29 mmol) in CH3CN (40 mL) at RT. The resulting mixture was stirred at reflux overnight. The reaction mixture was concentrated and dissolved in AcOEt/PE and kept at 4 C overnight. The resultant white solid was filtrated and washed with PE, yielding ethyl 2-(tetrahydro-2H-pyran-2-ylamino)thiazole-5-carboxylate (4.73 g, 64%).
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
22 μL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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